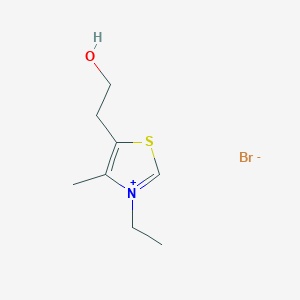

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRQMLWZJQQKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC(=C1C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968844 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-70-5 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54016-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a crucial thiazolium salt utilized in organic synthesis, particularly as a catalyst in carbon-carbon bond-forming reactions that are fundamental to the synthesis of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanistic role in key chemical transformations such as the benzoin condensation and the Stetter reaction. Furthermore, this guide includes representative experimental protocols, safety and handling information, and visual diagrams of its synthesis and catalytic cycles to support researchers and drug development professionals in its effective application.

Introduction

Thiazolium salts are a class of heterocyclic compounds that have garnered significant attention in organic chemistry and drug development. Their unique reactivity, particularly the ability of their corresponding N-heterocyclic carbenes (NHCs) to induce "umpolung" (polarity reversal) of aldehydes, makes them powerful catalysts for a variety of chemical transformations. This compound is a prominent member of this class, serving as a vital precursor to an NHC catalyst used in reactions that form the backbone of many complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its applications are particularly notable in the benzoin condensation and the Stetter reaction, which are essential for constructing acyloins and 1,4-dicarbonyl compounds, respectively.[2][3] The thiazole ring is also a structural motif found in a range of biologically active compounds and approved drugs, highlighting the importance of thiazolium-based synthetic methodologies in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a positively charged thiazolium ring with an ethyl group at the N3 position, a methyl group at C4, and a 2-hydroxyethyl substituent at the C5 position. The positive charge is counterbalanced by a bromide anion.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14BrNOS | [4] |

| Molecular Weight | 252.17 g/mol | [4] |

| CAS Number | 54016-70-5 | [4] |

| Appearance | White to light yellow or light red powder/crystal | [5] |

| Melting Point | 82-87 °C | [6] |

| Solubility | Soluble in water and polar organic solvents | |

| Purity | ≥98% (by HPLC) | [4][5] |

Spectroscopic Data

Standard spectroscopic techniques are used to confirm the identity and purity of this compound. While specific spectral data can vary slightly based on the solvent and instrument used, typical characterization includes ¹H NMR, ¹³C NMR, and IR spectroscopy. Spectral data for this compound are available in chemical databases.[7]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the quaternization of the nitrogen atom in the precursor, 5-(2-hydroxyethyl)-4-methylthiazole, with an ethylating agent, most commonly bromoethane.

Synthetic Workflow

The overall synthetic process is a direct N-alkylation reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in patent literature.[8]

Materials:

-

5-(2-hydroxyethyl)-4-methylthiazole

-

Bromoethane

-

Inert gas (e.g., Nitrogen or Argon)

-

Recrystallization solvent (e.g., ethyl acetate, toluene, acetone, or a mixture thereof)[8]

Equipment:

-

Closed reactor or a round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a closed reactor or a round-bottom flask, place 5-(2-hydroxyethyl)-4-methylthiazole.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to displace air and moisture.[8]

-

Addition of Reagent: Add bromoethane to the reactor.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and stir for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by crystallization.

-

Crystallization: Add a suitable recrystallization solvent or solvent mixture (e.g., ethyl acetate, toluene, acetone) to the reaction mixture. Cool the solution to below 10 °C and maintain this temperature for at least 2 hours to induce crystallization.[8]

-

Isolation: Collect the crystalline product by suction filtration, wash it with a small amount of the cold recrystallization solvent, and dry it under vacuum.

Role in Drug Development and Catalysis

This compound serves as a precatalyst. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is abstracted to form a nucleophilic N-heterocyclic carbene (NHC). This NHC is the active catalytic species responsible for the umpolung of aldehydes, a key step in both the benzoin condensation and the Stetter reaction.

Catalytic Cycle of Benzoin Condensation

The benzoin condensation is the dimerization of two aromatic or aliphatic aldehydes to form an α-hydroxy ketone. The catalytic cycle, initiated by the NHC derived from the thiazolium salt, is illustrated below.

Caption: Catalytic cycle of the thiazolium salt-catalyzed benzoin condensation.

Catalytic Cycle of the Stetter Reaction

The Stetter reaction is the 1,4-addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), leading to the formation of a 1,4-dicarbonyl compound.[2][3] The mechanism shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate.

Caption: Catalytic cycle of the thiazolium salt-catalyzed Stetter reaction.

Representative Experimental Protocol for Application

The following is a representative protocol for an NHC-catalyzed reaction, adapted from a procedure for a domino Stetter-aldol-Michael reaction.[9] This illustrates the general conditions under which this compound can be employed.

Materials:

-

Aldehyde (Substrate 1)

-

α,β-Unsaturated compound (Substrate 2, for Stetter reaction)

-

This compound (Catalyst, e.g., 0.1 equivalents)

-

Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, e.g., 0.3 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

Equipment:

-

Oven-dried Schlenk tube or round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: An oven-dried Schlenk tube containing the aldehyde substrate and this compound is purged under high vacuum for 15 minutes.

-

Inert Atmosphere: The vessel is subjected to three vacuum-nitrogen gas cycles and left under a positive pressure of nitrogen.

-

Solvent and Reagent Addition: Anhydrous solvent is added, followed by the α,β-unsaturated compound if required. The organic base is then added dropwise via syringe.

-

Reaction: The mixture is stirred at ambient temperature. The reaction progress is monitored by TLC.

-

Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Safety and Handling

Proper safety precautions must be observed when handling this compound. The following table summarizes key safety information obtained from its Safety Data Sheet (SDS).

| Safety Aspect | Precautionary Measures | Reference(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask (e.g., N95). | |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin and eyes. | |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. Protect from moisture. | |

| Incompatibility | Incompatible with strong oxidizing agents, strong acids, and strong bases. | |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Has a stench. |

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of drug development. Its role as a stable precatalyst for N-heterocyclic carbene generation enables critical C-C bond-forming reactions that are otherwise challenging. This guide has provided a detailed overview of its structure, properties, synthesis, and catalytic applications, complete with experimental guidance and safety information. A thorough understanding of these aspects will empower researchers and scientists to effectively leverage this compound in the synthesis of novel and complex molecular architectures for pharmaceutical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Stetter Reaction [organic-chemistry.org]

- 3. ijcrt.org [ijcrt.org]

- 4. This compound = 98 54016-70-5 [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. This compound = 98 54016-70-5 [sigmaaldrich.com]

- 7. This compound(54016-70-5) 13C NMR spectrum [chemicalbook.com]

- 8. CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide - Google Patents [patents.google.com]

- 9. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

Technical Guide: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide (CAS 54016-70-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5), a quaternary ammonium salt and a derivative of thiazole. Structurally analogous to thiamine (Vitamin B1), this compound is a crucial catalyst in organic synthesis, particularly in the benzoin condensation, and holds potential for investigation in the context of thiamine-dependent biological pathways. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its primary application as a catalyst, and explores its potential biological relevance. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.

Chemical and Physical Properties

This compound is a white to light yellow or light red crystalline powder.[1] Its core structure features a positively charged thiazolium ring, making it a salt with bromide as the counter-ion.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 54016-70-5 | |

| Molecular Formula | C₈H₁₄BrNOS | |

| Molecular Weight | 252.17 g/mol | |

| Appearance | White to light yellow to light red powder/crystal | [1] |

| Melting Point | 82-87 °C | |

| Purity | ≥98% | [1] |

| SMILES String | [Br-].CC[n+]1csc(CCO)c1C | |

| InChI Key | BDQRQMLWZJQQKS-UHFFFAOYSA-M |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability | Source(s) |

| ¹H NMR | Data available upon request from suppliers. | [2][3] |

| ¹³C NMR | Spectrum available. | [4][5] |

| FTIR | Spectrum available. | [6] |

| Mass Spectrometry | Data available upon request from suppliers. | [2][4] |

Note: While the existence of this data is confirmed, the actual spectra are typically provided by the supplier upon purchase or request.

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves the direct quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with bromoethane.[7]

Experimental Procedure:

-

Reaction Setup: In a closed reactor, charge 5-(2-hydroxyethyl)-4-methylthiazole and bromoethane. The reaction is to be conducted under the protection of an inert gas, such as nitrogen.[7]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and maintain for 2-6 hours.[7]

-

Work-up and Purification: Upon completion of the reaction, the reaction liquid is subjected to crystallization separation. This involves cooling the solution, potentially with the addition of a recrystallization solvent, to induce precipitation of the product.[7]

-

Isolation: The resulting crystals of this compound are then isolated by filtration, washed, and dried.[7]

Application in Benzoin Condensation

This compound is a well-established catalyst for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.[8] The thiazolium salt acts as a precursor to an N-heterocyclic carbene (NHC), which is the active catalytic species.

General Experimental Protocol (Illustrative):

Note: A specific protocol for using this compound was not found in the literature. The following is a general procedure that can be adapted.

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Base Addition: Add a base (e.g., triethylamine) to the solution to deprotonate the thiazolium salt and generate the active N-heterocyclic carbene in situ.

-

Substrate Addition: Add the aldehyde substrate to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product, and purify it using standard methods like column chromatography or recrystallization.

Biological Relevance and Drug Development Potential

Analogue of Thiamine (Vitamin B1)

This compound is a structural analogue of thiamine. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for a number of enzymes crucial for carbohydrate and amino acid metabolism.[9][10] These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.

Potential as an Enzyme Inhibitor

Due to its structural similarity to thiamine, this compound could potentially act as a competitive inhibitor of TPP-dependent enzymes.[11] Inhibition of these metabolic pathways can have significant biological effects and is an area of interest in drug development, for example, in the development of antimicrobial or anticancer agents.[12][13]

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol to screen for the inhibition of a TPP-dependent enzyme would involve:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified TPP-dependent enzyme and its specific substrate.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound.

-

Assay Reaction: In a multi-well plate, combine the enzyme, its cofactor (TPP), and the substrate in a suitable buffer. Add the different concentrations of the inhibitor to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Detection: Incubate the plate and then measure the enzyme activity. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

This compound is a valuable compound for both synthetic and medicinal chemistry research. Its role as a catalyst in the benzoin condensation is well-documented, and its structural relationship to thiamine opens avenues for its investigation as a modulator of TPP-dependent enzymatic pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this thiazolium salt. Further studies are warranted to elucidate its specific interactions with biological targets and to explore its therapeutic applications.

References

- 1. This compound [cymitquimica.com]

- 2. 54016-70-5|3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide|BLD Pharm [bldpharm.com]

- 3. H59485.06 [thermofisher.com]

- 4. This compound(54016-70-5) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pivotal Role of Thiamine Supplementation in Counteracting Cardiometabolic Dysfunctions Associated with Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Manasa Life Sciences [manasalifesciences.com]

- 12. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a synthetic organic compound belonging to the thiazolium salt family. Structurally, it is an analog of thiamine (Vitamin B1), a crucial coenzyme in numerous metabolic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary application as a catalyst in organic chemistry, particularly in the benzoin condensation reaction. Furthermore, it explores its potential biological significance as a thiamine analog and its relevance in the study of metabolic processes and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a quaternary ammonium salt that is typically a white to light yellow or light red crystalline solid.[1] It is soluble in water and polar organic solvents.[1] Its core structure features a thiazolium ring, which is the reactive moiety responsible for its catalytic activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54016-70-5 | |

| Molecular Formula | C₈H₁₄BrNOS | |

| Molecular Weight | 252.17 g/mol | |

| Appearance | White to light yellow/red powder/crystal | [1] |

| Melting Point | 82-87 °C | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| SMILES String | [Br-].CC[n+]1csc(CCO)c1C | |

| InChI Key | BDQRQMLWZJQQKS-UHFFFAOYSA-M |

Synthesis

The synthesis of this compound is achieved through the N-alkylation of 4-methyl-5-(2-hydroxyethyl)thiazole with ethyl bromide.[2] This reaction is a straightforward quaternization of the nitrogen atom in the thiazole ring.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

4-Methyl-5-(2-hydroxyethyl)thiazole

-

Ethyl bromide

-

Inert gas (e.g., Nitrogen or Argon)

-

Recrystallization solvent (e.g., ethyl acetate, toluene, acetone, or a mixture thereof)

-

Closed reactor system

Procedure:

-

In a closed reactor, under a nitrogen atmosphere, combine 4-methyl-5-(2-hydroxyethyl)thiazole and ethyl bromide.

-

Heat the reaction mixture to a temperature between 50-100 °C.

-

Maintain the reaction at this temperature for 2-6 hours.

-

After the reaction is complete, cool the mixture and remove it from the reactor.

-

Add a suitable recrystallization solvent to the crude product.

-

Cool the solution to below 10 °C and maintain this temperature for at least 2 hours to facilitate crystallization.

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals under vacuum to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Benzoin Condensation

Thiazolium salts are well-known catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes to form an α-hydroxyketone. This compound serves as a pre-catalyst that, in the presence of a base, generates an N-heterocyclic carbene (NHC). This NHC is the active catalytic species that facilitates the umpolung (polarity reversal) of one aldehyde molecule, allowing it to act as a nucleophile and attack a second aldehyde molecule.

Catalytic Mechanism

The catalytic cycle of the benzoin condensation using a thiazolium salt catalyst involves several key steps:

-

Deprotonation: A base removes the acidic proton from the C2 position of the thiazolium ring, forming the active N-heterocyclic carbene (NHC).

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule, forming a Breslow intermediate.

-

Proton Transfer and Tautomerization: A proton transfer and tautomerization result in an enaminol intermediate, which is nucleophilic at the carbon atom.

-

Second Aldehyde Attack: This nucleophilic intermediate attacks the carbonyl carbon of a second aldehyde molecule.

-

Catalyst Regeneration: The resulting intermediate collapses, releasing the α-hydroxyketone product and regenerating the NHC catalyst.

Caption: Simplified catalytic cycle of the benzoin condensation mediated by a thiazolium salt.

Experimental Protocol: Benzoin Condensation of Benzaldehyde

This protocol is a representative procedure based on known methods for thiazolium salt-catalyzed benzoin condensations.

Materials:

-

This compound

-

Benzaldehyde

-

A suitable base (e.g., triethylamine)

-

A suitable solvent (e.g., methanol or ethanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in the chosen alcohol in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution and stir for a few minutes.

-

Add benzaldehyde to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure benzoin.

Table 2: Kinetic Data for a Thiazolium Salt-Catalyzed Benzoin Condensation

Note: The following data is for the closely related catalyst, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, and is provided as a reference for the expected kinetic behavior.[3]

| Parameter | Value | Condition |

| Reaction Order in Benzaldehyde | ~1 | 0.1-1.7 M PhCHO |

| Deuterium KIE (kH/kD) | ~3.4 | Using PhCDO |

| Solvent Isotope Effect (kD/kH) | ~5.9 | Using deuteriomethanol |

Biological Significance and Drug Development Potential

As a structural analog of thiamine, this compound holds potential for applications in biochemistry and drug development. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes in carbohydrate and amino acid metabolism.

Role as a Thiamine Analog

Thiamine pyrophosphate is a cofactor for enzymes such as:

-

Pyruvate dehydrogenase complex (PDH): Links glycolysis to the citric acid cycle.

-

α-ketoglutarate dehydrogenase complex (KGDH): A key enzyme in the citric acid cycle.

-

Transketolase: A central enzyme in the pentose phosphate pathway.

-

Branched-chain α-keto acid dehydrogenase complex (BCKDH): Involved in the metabolism of branched-chain amino acids.

Synthetic thiamine analogs like this compound can be valuable tools for studying the function and inhibition of these TPP-dependent enzymes. Some thiamine analogs act as antivitamins, inhibiting thiamine transport or the enzymes themselves, which can be explored for therapeutic purposes, such as in cancer or infectious diseases.[4] Conversely, other synthetic analogs can have increased bioavailability and may be used to treat thiamine deficiency-related conditions, including neurodegenerative diseases.[5][6]

Caption: Key TPP-dependent enzymes in central metabolic pathways.

Potential in Drug Development

While specific studies on the biological activity of this compound are limited, its structural similarity to other therapeutically relevant thiamine analogs suggests potential areas for investigation:

-

Neuroprotection: Some synthetic thiamine derivatives have shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[7]

-

Anticancer and Antimicrobial Agents: Thiamine antivitamins are being studied as potential cytostatics in cancer and for treating fungal infections.[4]

-

Metabolic Modulation: As a tool to probe TPP-dependent enzymes, it could aid in the development of drugs targeting metabolic disorders.

Further research is needed to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a versatile compound with established applications in organic synthesis and significant potential in biochemical and pharmaceutical research. Its role as a catalyst in the benzoin condensation is well-understood, and detailed protocols for its synthesis and use are available. As a thiamine analog, it represents a valuable tool for studying metabolic pathways and may serve as a lead compound in the development of novel therapeutics targeting TPP-dependent processes. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide - Google Patents [patents.google.com]

- 3. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: A Thiamine Pyrophosphate Analogue for Mechanistic Studies and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a synthetic organic compound that serves as a valuable analogue of the biologically essential coenzyme, thiamine pyrophosphate (TPP). Its structural similarity to the thiazolium ring of TPP allows it to interact with TPP-dependent enzymes, making it a critical tool for elucidating enzymatic mechanisms, screening for novel inhibitors, and exploring potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a TPP analogue, and its applications in the study of key enzymes such as pyruvate dehydrogenase and transketolase. This document is intended to be a resource for researchers in biochemistry, enzymology, and drug development, offering detailed experimental protocols and a summary of available data to facilitate further investigation into the vast potential of this thiamine analogue.

Introduction

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an indispensable coenzyme for a multitude of enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, play pivotal roles in cellular energy production and biosynthetic pathways. The catalytic activity of these enzymes is centered around the thiazolium ring of TPP, which facilitates the cleavage of carbon-carbon bonds adjacent to a carbonyl group.

Synthetic analogues of TPP, such as this compound, are powerful probes for studying the structure and function of TPP-dependent enzymes. By mimicking the natural coenzyme, these analogues can act as competitive inhibitors or be used to investigate the catalytic mechanism. This compound, with its ethyl group substitution on the thiazolium nitrogen, provides a unique tool to explore the steric and electronic requirements of the coenzyme binding site.[1] This guide will delve into the technical details of this compound, from its chemical synthesis to its application in biochemical assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 54016-70-5 | |

| Molecular Formula | C₈H₁₄BrNOS | [1] |

| Molecular Weight | 252.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 82-87 °C | |

| Solubility | Soluble in water | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the 5-(2-hydroxyethyl)-4-methylthiazole ring with an ethyl group, typically using ethyl bromide.

Experimental Protocol

The following protocol is based on the synthetic method described in patent CN101456848B.

Materials:

-

5-(2-hydroxyethyl)-4-methylthiazole

-

Ethyl bromide (Bromoethane)

-

Anhydrous ethanol

-

Ethyl acetate

-

Nitrogen gas

-

Reaction vessel (autoclave)

-

Vacuum dryer

Procedure:

-

Reaction Setup: In a clean and dry autoclave, combine 65 kg of 5-(2-hydroxyethyl)-4-methylthiazole with 100 kg of ethyl bromide.

-

Inert Atmosphere: Purge the autoclave with nitrogen gas to replace the air and create an inert atmosphere.

-

Heating Profile:

-

Slowly heat the reaction mixture to 50 °C and maintain this temperature for 1 hour.

-

Increase the temperature to 60 °C and hold for 1 hour.

-

Further, increase the temperature to 80 °C and maintain for 2 hours to ensure the reaction goes to completion.

-

-

Cooling: After the reaction is complete, cool the mixture down to 30 °C.

-

Crystallization:

-

Transfer the reaction mixture to a 300L enamel reaction still.

-

Add 80 kg of ethyl acetate to the mixture.

-

Stir and cool the mixture to 10 °C and incubate for 2 hours to facilitate crystallization.

-

-

Isolation and Purification:

-

Filter the crystalline product by suction filtration.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the product to a vacuum dryer and dry at a temperature not exceeding 60 °C for 10 hours.

-

-

Yield: This process is reported to yield approximately 105 kg of this compound (92% yield).

Synthesis Workflow Diagram

Mechanism of Action as a Thiamine Pyrophosphate Analogue

The primary role of this compound in biochemical research stems from its ability to act as an analogue of thiamine pyrophosphate (TPP). The core of TPP's catalytic activity lies in the ability of the C2-proton of the thiazolium ring to dissociate, forming a reactive ylide. This ylide is the key nucleophile in the enzymatic reactions catalyzed by TPP-dependent enzymes.

As an analogue, this compound possesses the critical thiazolium ring structure. It can therefore bind to the active site of TPP-dependent enzymes, competing with the natural coenzyme, TPP. The nature of this interaction, whether it leads to competitive inhibition or if the analogue can participate in abortive catalytic cycles, is a subject of ongoing research and depends on the specific enzyme.

Interaction with TPP-Dependent Enzymes

Due to the absence of the pyrophosphate moiety, this compound is expected to have a lower binding affinity for TPP-dependent enzymes compared to TPP itself. The pyrophosphate group plays a crucial role in anchoring the coenzyme to the active site through interactions with divalent metal ions (like Mg²⁺) and conserved amino acid residues.

However, the thiazolium ring portion of the analogue can still occupy the corresponding subsite within the enzyme's active site. This makes it a useful tool for:

-

Competitive Inhibition Studies: By competing with TPP for binding to the apoenzyme, the analogue can be used to determine the Michaelis-Menten constant (Km) for TPP and to screen for other potential inhibitors.

-

Mechanistic Investigations: The ethyl substitution at the N3 position of the thiazolium ring can provide insights into the steric constraints of the active site.

Catalytic Role in Non-Enzymatic Reactions

Beyond its role as an enzyme inhibitor, this compound is also utilized as a catalyst in organic synthesis, most notably in the benzoin condensation.[2] In this reaction, the thiazolium salt acts as a catalyst to facilitate the formation of benzoin from two molecules of benzaldehyde. This catalytic activity mirrors the fundamental role of the thiazolium ring in TPP-dependent enzymatic reactions.

Applications in Research and Drug Development

The ability of this compound to interact with TPP-dependent enzymes makes it a valuable compound in several areas of research and development.

Study of TPP-Dependent Enzymes

This analogue is particularly useful in the study of key metabolic enzymes such as:

-

Pyruvate Dehydrogenase Complex (PDC): PDC is a critical enzyme complex that links glycolysis to the citric acid cycle.[3] Analogues like this compound can be used to probe the active site of the E1 subunit (pyruvate dehydrogenase), which contains the TPP binding site.

-

Transketolase: This enzyme is a key component of the pentose phosphate pathway. Investigating its inhibition by TPP analogues can provide insights into the regulation of this pathway.

High-Throughput Screening for Enzyme Inhibitors

In drug discovery, this compound can be employed in competitive binding assays to screen for novel inhibitors of TPP-dependent enzymes. A typical assay would involve measuring the displacement of the labeled analogue from the enzyme's active site by test compounds.

Potential Therapeutic Applications

Given that several pathogenic organisms and cancer cells exhibit altered metabolic pathways that are highly dependent on TPP-dependent enzymes, inhibitors of these enzymes are of significant therapeutic interest. While this compound itself may not be a drug candidate due to its charged nature and potential lack of specificity, it serves as a lead compound for the design and synthesis of more potent and selective inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a TPP-dependent enzyme. The specific concentrations and reaction conditions will need to be optimized for the particular enzyme being studied.

Materials:

-

Purified TPP-dependent enzyme (e.g., pyruvate dehydrogenase, transketolase)

-

Thiamine pyrophosphate (TPP)

-

This compound

-

Substrate for the enzyme (e.g., pyruvate for PDC)

-

Assay buffer (specific to the enzyme)

-

Coupling enzymes and reagents for detecting the reaction product (e.g., lactate dehydrogenase and NADH for PDC assay)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, TPP, the analogue, and the substrate in the appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a microplate or cuvette, pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and TPP.

-

Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time. The method for monitoring will depend on the specific assay being used.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at varying concentrations of both the substrate (or TPP) and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Logical Workflow for Assessing Enzyme Inhibition

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the enzyme kinetics of this compound with TPP-dependent enzymes. The table below is intended to be populated as more research becomes available.

| Enzyme | Organism | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference |

| Pyruvate Dehydrogenase | - | - | - | - | - |

| Transketolase | - | - | - | - | - |

| α-Ketoglutarate Dehydrogenase | - | - | - | - | - |

Data to be populated as it becomes available in the scientific literature.

Conclusion and Future Directions

This compound is a versatile and valuable tool for the study of thiamine pyrophosphate-dependent enzymes. Its straightforward synthesis and its ability to act as a TPP analogue make it an accessible compound for a wide range of biochemical and medicinal chemistry applications. While its primary current use is as a research tool for mechanistic studies and as a catalyst in organic synthesis, the exploration of its potential as a scaffold for the development of novel therapeutic agents is a promising area for future research.

Future investigations should focus on:

-

Quantitative Kinetic Studies: A thorough characterization of the inhibitory constants (Ki) of this analogue for a panel of TPP-dependent enzymes is needed to better understand its specificity and potency.

-

Structural Biology: Co-crystallization of this compound with TPP-dependent enzymes would provide invaluable insights into its binding mode and the structural basis of its inhibitory activity.

-

Analogue Development: Using the structure-activity relationships derived from studies with this compound, novel analogues with improved affinity, selectivity, and cell permeability can be designed and synthesized for potential therapeutic applications.

By continuing to explore the properties and applications of this compound, the scientific community can gain a deeper understanding of the fundamental roles of TPP-dependent enzymes in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a key intermediate and catalyst in various organic reactions. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway for enhanced clarity.

Introduction

This compound is a quaternary ammonium salt belonging to the thiazolium class of compounds. Its structure, featuring a positively charged thiazole ring, makes it a valuable organocatalyst, particularly in reactions such as the benzoin condensation.[1] The presence of a hydroxyl group in the side chain also offers a potential site for further functionalization, expanding its utility in the synthesis of more complex molecules and in the development of novel pharmaceutical agents. This guide will focus on the primary synthetic routes to this compound, providing detailed methodologies for its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54016-70-5 | [2] |

| Molecular Formula | C₈H₁₄BrNOS | [2] |

| Molecular Weight | 252.17 g/mol | [2] |

| Appearance | White to light yellow or light red powder/crystalline solid | [3][4] |

| Melting Point | 82-87 °C (lit.) | [2] |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of the precursor, 5-(2-hydroxyethyl)-4-methylthiazole, with an ethylating agent, typically ethyl bromide. Two prominent methods are detailed below: a classical literature method and an improved, industrially focused method.

Synthetic Pathway

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

This method is based on a procedure reported in the chemical literature and involves a prolonged reaction time at reflux.[5]

Experimental Procedure:

-

To a solution of 5-(2-hydroxyethyl)-4-methylthiazole in acetonitrile, add ethyl bromide.

-

Heat the reaction mixture at reflux for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., isopropanol or ether) to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 5-(2-hydroxyethyl)-4-methylthiazole, Ethyl Bromide | [5] |

| Solvent | Acetonitrile | [5] |

| Reaction Time | 24 hours | [5] |

| Temperature | Reflux | [5] |

| Yield | 76% | [5] |

This method, detailed in Chinese patent CN101456848B, offers a more efficient and industrially scalable approach with a significantly shorter reaction time.[5]

Experimental Procedure:

-

Charge a closed reactor with 5-(2-hydroxyethyl)-4-methylthiazole and ethyl bromide. The recommended mass ratio of 5-(2-hydroxyethyl)-4-methylthiazole to ethyl bromide is between 1:1 and 1:3.[5]

-

Ensure the reactor is under an inert gas atmosphere (e.g., nitrogen).[5]

-

Heat the reaction mixture to a temperature between 50 °C and 100 °C.[5]

-

Maintain the reaction at this temperature for 2 to 6 hours.[5]

-

Upon completion of the reaction, cool the reaction mixture.

-

Add a suitable recrystallization solvent to induce crystallization of the product. Suitable solvents include ethyl acetate, toluene, isopropyl ether, acetone, dichloromethane, chloroform, ethylene dichloride, petroleum ether, methanol, or ethanol.[5]

-

Collect the crystalline product by filtration.

-

Wash the product with the same solvent used for recrystallization.[5]

-

Dry the final product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 5-(2-hydroxyethyl)-4-methylthiazole, Ethyl Bromide | [5] |

| Reactant Ratio (mass) | 1 : (1 to 3) | [5] |

| Reaction Time | 2 - 6 hours | [5] |

| Temperature | 50 - 100 °C | [5] |

| Atmosphere | Inert Gas (e.g., Nitrogen) | [5] |

| Purification | Crystallization | [5] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Representative data is available from public databases.

-

¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy can be used to confirm the presence of the ethyl group and other protons in the molecule.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information on the carbon skeleton of the compound.[6][7]

-

FTIR: Fourier-Transform Infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) group.[8]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification.

Applications in Research and Development

This compound is primarily utilized as a catalyst in organic synthesis. Its key application lies in its ability to facilitate the benzoin condensation and related reactions, which are fundamental for the formation of carbon-carbon bonds.[1] This catalytic activity makes it a valuable tool for medicinal chemists and drug development professionals in the synthesis of complex organic molecules that may serve as pharmaceutical intermediates. Furthermore, its role as a building block with a reactive hydroxyl group allows for its incorporation into larger molecular scaffolds.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. The presented experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and scientists. The improved synthetic method offers significant advantages for larger-scale production, highlighting the compound's importance as a versatile tool in organic synthesis and drug discovery.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 54016-70-5 [m.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(54016-70-5) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Molecular Weight of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a compound of interest in various research and development sectors. The document outlines the precise calculation based on its molecular formula, C₈H₁₄BrNOS, and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data is presented in a structured format for clarity, accompanied by a detailed methodology for the calculation. A logical workflow diagram generated using Graphviz illustrates the compositional breakdown of the molecule.

Compound Identification

-

Systematic Name: this compound

-

Synonyms: Thiamine thiazolone ethyl bromide analog

The molecular formula is the cornerstone for determining the molecular weight, indicating the precise number of atoms of each element within a single molecule of the compound.

Data Presentation: Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The table below provides a detailed breakdown of this calculation. Standard atomic weights are sourced from IUPAC recommendations.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011[6][7] | 96.088 |

| Hydrogen | H | 14 | 1.008[8][9][10] | 14.112 |

| Bromine | Br | 1 | 79.904[11][12][13] | 79.904 |

| Nitrogen | N | 1 | 14.007[14][15][16] | 14.007 |

| Oxygen | O | 1 | 15.999[17][18][19] | 15.999 |

| Sulfur | S | 1 | 32.065[20] | 32.065 |

| Total | 26 | 252.175 |

The calculated molecular weight of this compound is 252.175 g/mol . This value is consistent with commercially available data, often cited as 252.17 g/mol .[1][2][3][4][5]

Visualization of Molecular Composition

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's constituent elements.

Protocol for Molecular Weight Calculation

This section details the standard protocol for the theoretical calculation of a compound's molecular weight. This value is fundamental for stoichiometric calculations, preparation of solutions, and for the interpretation of data from experimental techniques like mass spectrometry.

Objective: To accurately determine the molecular weight of this compound from its molecular formula.

Materials:

-

Verified Molecular Formula of the compound.

-

A current reference table of Standard Atomic Weights (e.g., from IUPAC).

Procedure:

-

Formula Verification: Obtain the definitive molecular formula for the compound from a trusted chemical database or supplier information. For this compound, the formula is C₈H₁₄BrNOS.[1]

-

Elemental Inventory: Deconstruct the molecular formula into its constituent elements and count the number of atoms for each.

-

Carbon (C): 8

-

Hydrogen (H): 14

-

Bromine (Br): 1

-

Nitrogen (N): 1

-

Oxygen (O): 1

-

Sulfur (S): 1

-

-

Atomic Weight Compilation: Look up the standard atomic weight for each element from a reliable source.

-

Ar(C) = 12.011 g/mol

-

Ar(H) = 1.008 g/mol

-

Ar(Br) = 79.904 g/mol

-

Ar(N) = 14.007 g/mol

-

Ar(O) = 15.999 g/mol

-

Ar(S) = 32.065 g/mol

-

-

Mass Contribution Calculation: For each element, multiply its atom count by its standard atomic weight to find its total contribution to the overall molecular weight.

-

Summation: Sum the total mass contributions from all elements to arrive at the final molecular weight.

-

Molecular Weight = (8 * 12.011) + (14 * 1.008) + (1 * 79.904) + (1 * 14.007) + (1 * 15.999) + (1 * 32.065) = 252.175 g/mol .

-

Note on Experimental Verification: While this guide focuses on the theoretical calculation, the molecular weight of a synthesized or purified compound is typically verified experimentally using techniques such as high-resolution mass spectrometry (HRMS). The calculated theoretical mass is critical for confirming the identity of the molecular ion peak ([M]⁺) in the resulting spectrum.

References

- 1. This compound = 98 54016-70-5 [sigmaaldrich.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 54016-70-5|3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide|BLD Pharm [bldpharm.com]

- 4. This compound | 54016-70-5 [m.chemicalbook.com]

- 5. 54016-70-5 this compound 3-乙基-5-(2-羟乙基)-4-甲基噻唑溴化物 -Win-Win Chemical [win-winchemical.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. quora.com [quora.com]

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: A Versatile Precursor in Biochemical and Synthetic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a key organic compound that serves as a structural analog of the thiazole moiety of thiamine (Vitamin B1). Its structural similarity to the reactive portion of the thiamine pyrophosphate (TPP) coenzyme makes it an invaluable tool in biochemical research, particularly in the study of TPP-dependent enzymes. These enzymes play crucial roles in carbohydrate and amino acid metabolism, and their dysfunction is implicated in various diseases. This technical guide provides a comprehensive overview of the role of this compound as a precursor in biochemical studies, its application in elucidating enzyme mechanisms, and its utility as a catalyst in synthetic organic chemistry. This document details relevant enzymatic pathways, experimental workflows, and summarizes the types of quantitative data pertinent to its study, providing a core resource for professionals in the fields of biochemistry and drug development.

Introduction to this compound

This compound is a quaternary ammonium salt featuring a thiazolium ring, which is the reactive component of thiamine pyrophosphate (TPP)[1]. TPP is an essential coenzyme for a host of enzymes that catalyze the cleavage and formation of carbon-carbon bonds adjacent to a carbonyl group[2][3]. The positive charge on the nitrogen atom of the thiazolium ring enhances the acidity of the C2-proton, facilitating the formation of a reactive ylide or carbene species, which is central to the catalytic activity of TPP-dependent enzymes[4].

Chemical Structure:

-

IUPAC Name: 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide

-

CAS Number: 54016-70-5

-

Molecular Formula: C₈H₁₄BrNOS

-

Molecular Weight: 252.17 g/mol

Due to its close structural resemblance to the thiazolium core of TPP, this compound is widely utilized as a precursor for synthesizing TPP analogs and as a model compound to study the mechanisms of TPP-dependent enzymes, such as pyruvate decarboxylase, transketolase, and the pyruvate dehydrogenase complex[1][2]. Furthermore, its ability to form a nucleophilic carbene upon deprotonation makes it a competent catalyst for reactions like the benzoin condensation[5][6].

Role in Elucidating the Mechanisms of TPP-Dependent Enzymes

The study of TPP-dependent enzymes is fundamental to understanding cellular metabolism. This compound and its derivatives are instrumental in these investigations, primarily through their use as:

-

Precursors for TPP Analogs: By chemically modifying the ethyl and hydroxyethyl groups, researchers can synthesize a variety of TPP analogs. These analogs can then be used to probe the active site of TPP-dependent enzymes, helping to map substrate and cofactor binding domains[7].

-

Inhibitors for Mechanistic Studies: Analogs synthesized from this precursor can act as competitive or irreversible inhibitors of TPP-dependent enzymes. Studying the kinetics of this inhibition provides valuable insights into the enzyme's catalytic mechanism and can aid in the design of specific enzyme inhibitors for therapeutic purposes[8][9].

General Catalytic Cycle of TPP-Dependent Enzymes

The catalytic cycle of TPP-dependent enzymes, such as pyruvate decarboxylase, involves several key steps initiated by the deprotonation of the TPP cofactor. The thiazolium ring of this compound mimics the reactive center of TPP in these reactions.

Caption: General catalytic cycle of a TPP-dependent enzyme.

Quantitative Data in Biochemical Studies

Table 1: Hypothetical Kinetic Parameters for a TPP-Dependent Enzyme in the Presence of a Synthesized Analog

| Enzyme | Substrate | Analog Concentration (µM) | Apparent K_m (mM) | Apparent V_max (µmol/min/mg) | Inhibition Type | K_i (µM) |

| Pyruvate Decarboxylase | Pyruvate | 0 (Control) | 0.5 | 120 | - | - |

| 10 | 1.2 | 118 | Competitive | 8.5 | ||

| 25 | 2.5 | 121 | Competitive | 8.7 | ||

| Transketolase | Xylulose-5-P | 0 (Control) | 0.1 | 50 | - | - |

| 5 | 0.1 | 35 | Non-competitive | 7.2 | ||

| 10 | 0.1 | 25 | Non-competitive | 7.5 |

Note: The data presented in this table is illustrative and does not represent experimentally determined values for this compound from the provided search results.

Application in Organic Synthesis: The Benzoin Condensation

Beyond its role in biochemical studies, this compound is an effective catalyst for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes[5][6]. The thiazolium salt, in the presence of a base, forms a nucleophilic carbene (an ylide) that initiates the condensation.

Mechanism of the Thiazolium-Catalyzed Benzoin Condensation

Caption: Mechanism of the benzoin condensation catalyzed by a thiazolium salt.

Table 2: Representative Yields for Benzoin Condensation

| Aldehyde Substrate | Catalyst Loading (mol%) | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 10 | Triethylamine | Ethanol | 24 | 85 |

| 4-Chlorobenzaldehyde | 10 | DBU | THF | 18 | 92 |

| Furfural | 15 | Potassium tert-butoxide | Acetonitrile | 36 | 78 |

Note: This table provides typical reaction conditions and yields for thiazolium-catalyzed benzoin condensations and is for illustrative purposes.

Experimental Protocols

Detailed experimental protocols using this compound are specific to the research question. Below are general methodologies for key experiments.

General Protocol for a TPP-Dependent Enzyme Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a TPP analog synthesized from this compound.

Caption: General workflow for studying enzyme inhibition.

Protocol Steps:

-

Synthesis of TPP Analog: Synthesize the desired TPP analog from this compound using appropriate chemical methods. Purify and characterize the analog.

-

Enzyme Preparation: Purify the target TPP-dependent enzyme (e.g., pyruvate decarboxylase from yeast) to homogeneity.

-

Enzyme Activity Assay:

-

Prepare a series of reaction mixtures containing a constant concentration of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Add varying concentrations of the synthesized analog to different sets of reaction mixtures. A control set with no analog should be included.

-

Initiate the reaction by adding the enzyme's substrate (e.g., pyruvate).

-

Monitor the reaction rate. For pyruvate decarboxylase, this can be done by coupling the production of acetaldehyde to the reduction of NADH by alcohol dehydrogenase and monitoring the decrease in absorbance at 340 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent K_m and V_max values.

-

Determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (K_i).

-

General Protocol for Benzoin Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 10 mol%) in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: Add the aldehyde substrate (1 equivalent) to the flask.

-

Initiation: Add a base (e.g., triethylamine, 1.2 equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for the required time (e.g., 18-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the pure benzoin.

Conclusion

This compound is a versatile and indispensable tool for researchers in biochemistry and organic synthesis. Its role as a stable and accessible analog of the reactive thiazolium moiety of thiamine pyrophosphate allows for in-depth studies of TPP-dependent enzyme mechanisms, which are critical for understanding cellular metabolism and for the development of novel therapeutics. Its catalytic activity in synthetic reactions like the benzoin condensation further highlights its importance. This guide provides a foundational understanding of its applications, methodologies for its use, and the types of data that can be generated, serving as a valuable resource for the scientific community. Further research to obtain specific kinetic data for its interaction with various TPP-dependent enzymes will undoubtedly enhance its utility in drug discovery and development.

References

- 1. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers in the enzymology of thiamin diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Benzoin Condensation [organic-chemistry.org]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of an Umpolung Powerhouse: A Technical Guide to the Discovery and History of Thiazolium Salt Catalysts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of thiazolium salt catalysts, a cornerstone of modern organocatalysis. From their conceptual origins in vitamin B1 biochemistry to their application in seminal asymmetric carbon-carbon bond-forming reactions, we explore the key scientific breakthroughs, present detailed experimental protocols from foundational studies, and offer a quantitative look at the early successes that paved the way for contemporary catalyst design.

Introduction: The Thiamine Connection and the Birth of a Concept

The story of thiazolium salt catalysis is intrinsically linked to the biochemical role of thiamine (Vitamin B1). In the mid-20th century, the mechanism by which thiamine pyrophosphate (TPP) facilitated reactions such as the decarboxylation of pyruvate remained a puzzle. A pivotal intellectual leap was made by Ronald Breslow, who hypothesized that the thiazolium ring within thiamine could be deprotonated at the C2 position, creating a nucleophilic species. This concept of "umpolung," or the reversal of polarity of the carbonyl carbon of an aldehyde, laid the groundwork for the entire field of N-heterocyclic carbene (NHC) catalysis.

The Pivotal Discovery: Breslow's Deuterium Exchange Experiment

In a landmark 1958 publication, Ronald Breslow provided compelling evidence for the acidity of the C2 proton of a thiazolium salt, a previously unrecognized phenomenon.[1][2] This experiment was fundamental in establishing the feasibility of forming a thiazolium ylide (an early term for an N-heterocyclic carbene), the active catalytic species.

Experimental Protocol: Breslow's Deuterium Exchange Experiment

Objective: To demonstrate the exchange of the C2 proton of a thiazolium salt with deuterium from D₂O, confirming its acidity.

Methodology (as inferred from historical accounts): [1][2]

-

Preparation of the Thiazolium Salt Solution: A sample of a simple thiazolium salt was dissolved in deuterium oxide (D₂O).

-

Spectroscopic Analysis: The solution was promptly analyzed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

-

Observation: Breslow famously observed the appearance of a new C-D stretching band in the IR spectrum and the disappearance of the C2-H proton signal in the NMR spectrum.[1][2] This provided definitive proof of the proton exchange.

-

Instrumentation: Notably, this pioneering work was conducted using a home-built 30 MHz NMR instrument.[2]

This elegant experiment confirmed that the thiazolium ring could indeed be deprotonated to form a nucleophilic species, the cornerstone of what would become a new class of catalysts.

The Benzoin Condensation: An Early Proving Ground

The benzoin condensation, a dimerization of aldehydes to form an α-hydroxy ketone, was a well-known reaction historically catalyzed by cyanide. The realization that the thiazolium ylide could act as a cyanide mimic propelled the use of thiazolium salts as catalysts for this transformation.[3]

Catalytic Cycle of the Benzoin Condensation

The accepted mechanism for the thiazolium-catalyzed benzoin condensation proceeds through the formation of the key "Breslow intermediate."

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

The Dawn of Asymmetric Catalysis: The Sheehan-Hunneman and Sheehan-Hara Experiments

The development of chiral thiazolium salts opened the door to asymmetric catalysis. In 1966, Sheehan and Hunneman reported the first asymmetric benzoin reaction using a chiral thiazolium salt, albeit with low enantioselectivity.[4] This was followed by a more detailed study by Sheehan and Hara in 1974, which, despite modest results, laid the foundation for decades of research in asymmetric NHC catalysis.[4]

Experimental Protocol: Asymmetric Benzoin Condensation (Sheehan and Hara, 1974)

Objective: To achieve enantioselective benzoin condensation using a chiral thiazolium salt catalyst.

Methodology (as inferred from secondary sources):

-

Catalyst Preparation: A chiral thiazolium salt, derived from a chiral amine, was synthesized.

-

Reaction Setup: The chiral thiazolium salt was combined with the aldehyde substrate in a suitable solvent. A base was added to generate the active NHC catalyst in situ.

-

Reaction Conditions: The reaction was allowed to proceed under controlled temperature and time.

-

Workup and Analysis: The reaction mixture was worked up to isolate the benzoin product. The yield was determined, and the enantiomeric excess (ee) was measured using polarimetry.

Quantitative Data from Early Asymmetric Benzoin Condensations

| Catalyst Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Year | Reference |

| Chiral Thiazolium Salt | Benzaldehyde | - | Low | 1966 | Sheehan & Hunneman |

| Chiral Thiazolium Salt | Benzaldehyde | 6 | 52 | 1974 | Sheehan & Hara[4] |

Expanding the Scope: The Stetter Reaction

The utility of thiazolium salt catalysis was significantly broadened with the development of the Stetter reaction, a conjugate addition of an aldehyde to a Michael acceptor. This reaction provided a powerful new method for the synthesis of 1,4-dicarbonyl compounds.

Catalytic Cycle of the Stetter Reaction

The Stetter reaction also proceeds via the formation of a Breslow intermediate, which then undergoes a Michael addition.

Caption: Catalytic cycle of the thiazolium-catalyzed Stetter reaction.

Quantitative Data from an Early Asymmetric Intramolecular Stetter Reaction

The first asymmetric intramolecular Stetter reaction was reported by Enders and coworkers in 1996, utilizing a chiral triazolium salt, which had by then emerged as a more effective catalyst scaffold for asymmetric transformations.

| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Year | Reference |

| Chiral Triazolium Salt | 4-(2-formylphenoxy)but-2-enoates | 22-73 | 41-74 | 1996 | Enders et al.[5] |

The Evolution to Triazolium Salts and Beyond: A Historical Progression

The initial successes with chiral thiazolium salts, though modest in terms of enantioselectivity, sparked a wave of innovation in catalyst design. The logical progression of this research led to the development of other N-heterocyclic carbene precursors.

Caption: Historical evolution of N-heterocyclic carbene catalysts.

Researchers found that triazolium salts often provided higher enantioselectivities in asymmetric reactions. This is attributed to the different electronic and steric properties of the triazole ring compared to the thiazole ring. The development of rigid, bicyclic triazolium salt scaffolds was a significant breakthrough, leading to catalysts capable of inducing high levels of stereocontrol.

Conclusion

The discovery and development of thiazolium salt catalysts represent a paradigm shift in organic synthesis, demonstrating that small organic molecules can mediate complex chemical transformations with high efficiency and selectivity. The journey from understanding the biochemical action of thiamine to the rational design of highly effective asymmetric catalysts is a testament to the power of mechanistic inquiry and the continuous evolution of synthetic methodology. The foundational work detailed in this guide continues to inspire the development of new catalytic systems for applications in academic research and the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. R. Breslow, “On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems,” Journal of the American Chemical Society, Vol. 80, No. 14, 1958, pp. 3719-3726. doi10.1021/ja01547a064 - References - Scientific Research Publishing [scirp.org]

Methodological & Application

Application Notes and Protocols for Benzoin Condensation Catalyzed by 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction